molecular formula C18H21N5S B2370715 N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380044-51-7

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2370715
CAS No.: 2380044-51-7
M. Wt: 339.46
InChI Key: AWPAOHKQQFGWJZ-UHFFFAOYSA-N
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Description

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyridopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials

    Formation of Pyridopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Thiophenylpiperidine Moiety: This can be achieved through nucleophilic substitution reactions where the piperidine ring is functionalized with a thiophene group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. This compound can bind to enzymes or receptors, modulating their activity and thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyridopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thiophene-Containing Compounds: Molecules that feature a thiophene ring, which can impart unique electronic properties.

Uniqueness

N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a pyridopyrimidine core with a thiophenylpiperidine moiety. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-2-17(24-11-1)14-4-8-23(9-5-14)10-7-20-18-15-3-6-19-12-16(15)21-13-22-18/h1-3,6,11-14H,4-5,7-10H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPAOHKQQFGWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC3=NC=NC4=C3C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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